molecular formula C13H15BrO4 B3161540 Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate CAS No. 870779-63-8

Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate

Cat. No.: B3161540
CAS No.: 870779-63-8
M. Wt: 315.16 g/mol
InChI Key: SRCOYUDAZAKWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the fourth position and a tetrahydropyran-2-yloxy group at the third position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate typically involves the following steps:

    Bromination: The starting material, methyl 3-hydroxybenzoate, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position.

    Protection of Hydroxyl Group: The hydroxyl group at the third position is protected by converting it into a tetrahydropyran-2-yloxy group. This is achieved by reacting the hydroxyl group with dihydropyran in the presence of an acid catalyst.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The tetrahydropyran-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 4-azido-3-(tetrahydropyran-2-yloxy)benzoate or 4-thiocyanato-3-(tetrahydropyran-2-yloxy)benzoate.

    Oxidation Products: Corresponding ketones or aldehydes.

    Reduction Products: Alcohols derived from the reduction of the ester group.

Scientific Research Applications

Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Biological Studies: It is employed in the study of biochemical pathways and mechanisms, particularly those involving brominated aromatic compounds.

    Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate involves its interaction with specific molecular targets. The bromine atom and the tetrahydropyran-2-yloxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

    Methyl 4-bromo-3-hydroxybenzoate: Similar structure but lacks the tetrahydropyran-2-yloxy group.

    Methyl 4-chloro-3-(tetrahydropyran-2-yloxy)benzoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-bromo-3-methoxybenzoate: Similar structure but with a methoxy group instead of tetrahydropyran-2-yloxy.

Uniqueness: Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate is unique due to the presence of both the bromine atom and the tetrahydropyran-2-yloxy group. This combination imparts distinct reactivity and binding properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 4-bromo-3-(oxan-2-yloxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO4/c1-16-13(15)9-5-6-10(14)11(8-9)18-12-4-2-3-7-17-12/h5-6,8,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCOYUDAZAKWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To flask containing 26.1 (2.15 g, 7.14 mmol) and cesium carbonate (3.95 g, 12.1 mmol) in acetone (50 mL), was added iodomethane (0.667 mL, 10.7 mmol). The resulting mixture was stirred overnight. The reaction was diluted with water and extracted with EtOAc. The organic layers were washed with brine, dried over Na2SO4, filtered, concentrated, and then purified by combiflash (0 to 20% EtOAc/Hexanes) to provide methyl 26.2 (2.25 g, 99% yield).
Name
26.1
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.667 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

The title compound was prepared by adapting the method reported by Kita et al.[Kita, 1994] To a solution of methyl 4-bromo-3-hydroxybenzoate (4.0 g, 17.31 mmol) in anhydrous CH2Cl2 (30 mL) was added 3,4-dihydro-2H-pyran (3.95 mL, 43.28 mmol) and p-toluenesulfonic acid (0.01 g, 0.17 mmol) at 0° C. The mixture was stirred at this temperature for 90 min, warmed to room temperature and quenched with saturated NaHCO3 solution (50 mL). The organic layer was separated, dried (Na2SO4) and concentrated in vacuo. The pale yellow residue was purified by flash column chromatography [SiO2, Et2O/n-hexane (4:6)] affording a colourless oil. The oil solidified on standing at room temperature to give methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate as colourless needles (4.12 g, 76%); δH (270 MHz, CDCl3) 1.59-1.77 (m, 3H), 1.86-2.13 (m, 3H), 3.6-3.64 (m, 1H), 3.8-3.85 (m, 1H), 3.88 (s, 3H), 5.6-5.62 (m, 1H), 7.52 (dd, J=8.2, 1.7, 1H), 7.59 (d, J=8.4, 1H), 7.76 (d, J=2.0, 1H); LRMS (FAB+) m/z (rel. intensity) 316.9 (30, [C13H1581BrO4+H]), 314.9 (47, [C13H1579BrO4+H]; LC-MS (APCI+):tR=1.48 min, m/z 334.13 (C13H1581BrO4+H3O+), 332.11 (C13H1579BrO4+H3O+); HPLC: tR=3.21 min (98%); HRMS (FAB+) Found 317.02290; C13H1681BrO4 requires 317.02115.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.95 mL
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.